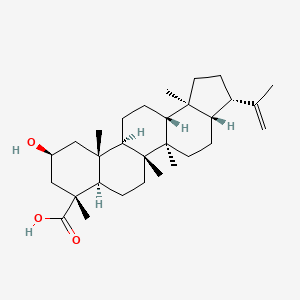

Dryopteric acid B

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(3S,3aS,5aR,5bR,7aR,8R,10S,11aR,11bR,13aR,13bS)-10-hydroxy-5a,5b,8,11a,13b-pentamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid |

InChI |

InChI=1S/C30H48O3/c1-18(2)20-10-13-26(3)21(20)11-14-29(6)23(26)8-9-24-27(4)16-19(31)17-28(5,25(32)33)22(27)12-15-30(24,29)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,26-,27-,28+,29+,30+/m0/s1 |

InChI Key |

FACSHOVTXPPTBM-FYKKWQBMSA-N |

Isomeric SMILES |

CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H](C[C@@]5(C)C(=O)O)O)C)C)C)C |

Canonical SMILES |

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CC(CC5(C)C(=O)O)O)C)C)C)C |

Synonyms |

dryopteric acid B |

Origin of Product |

United States |

Occurrence and Isolation of Dryopteric Acid B

Botanical Source Identification: Dryopteris crassirhizoma (Aspidiaceae)

The primary botanical source of Dryopteric acid B is the fern Dryopteris crassirhizoma, a member of the Aspidiaceae family. nih.govthieme-connect.com This semi-evergreen fern is also known by the common name crown wood-fern. pfaf.org D. crassirhizoma is notable for its use in traditional Chinese medicine, where its rhizome, known as "Guan Zhong," is utilized. researchgate.net The rhizomes of this plant are a rich source of various phytochemicals, including phloroglucinols, triterpenes, and flavonoids. mdpi.comtandfonline.com

Geographic and Ecological Distribution of Source Organisms

Dryopteris crassirhizoma is native to temperate regions of East Asia. pfaf.org Its natural range encompasses Central and Northern China, Japan, Korea, and the Russian Far East. kew.orgmdpi.com This perennial fern primarily grows in the temperate biome. kew.org It is commonly found on the humus-rich floor of temperate forests, often forming colonies. pfaf.org The plant thrives in semi-shaded environments, such as light woodland, and prefers moist, mildly acidic to neutral soils. pfaf.org In Japan, it often dominates the understory of deciduous broad-leaved forests. mdpi.com

| Geographic Location | Ecological Niche |

| China (Central, Northern, Northeast), Japan, Korea, Russian Far East researchgate.netkew.orgmdpi.com | Temperate forests, often on humus-rich soil in semi-shade pfaf.org |

Extraction and Purification Methodologies for this compound from Plant Matrices

The isolation of this compound from Dryopteris crassirhizoma involves a multi-step process of extraction and purification from the plant's rhizomes.

Initial extraction is typically performed using organic solvents. While specific details for this compound are part of broader phytochemical investigations, general methods for similar compounds from Dryopteris species involve maceration or Soxhlet extraction with solvents like ethanol (B145695) or methanol. nih.gov Supercritical fluid extraction using CO2 with ethanol as a co-solvent is another advanced technique employed for extracting compounds from Dryopteris species. nih.gov

Following the initial extraction, the crude extract contains a complex mixture of compounds. Purification is then achieved through various chromatographic techniques. These methods separate the compounds based on their physical and chemical properties. Techniques such as column chromatography, often using silica (B1680970) gel or other stationary phases, are fundamental. Further purification may involve high-performance liquid chromatography (HPLC), which provides higher resolution and separation efficiency. nih.govresearchgate.net The final identification and structural elucidation of the purified compound are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry. tandfonline.comnih.gov

| Step | Technique | Description |

| Extraction | Solvent Extraction (Maceration, Soxhlet) | The rhizomes are soaked or continuously extracted with a solvent like ethanol to dissolve the chemical constituents. nih.gov |

| Extraction | Supercritical Fluid Extraction | Utilizes supercritical CO2, often with a co-solvent like ethanol, to extract compounds under controlled temperature and pressure. nih.gov |

| Purification | Column Chromatography | The crude extract is passed through a column packed with an adsorbent (e.g., silica gel) to separate compounds based on their affinity to the adsorbent. |

| Purification | High-Performance Liquid Chromatography (HPLC) | A high-pressure liquid chromatograph is used for fine separation and purification of the target compound from the mixture. nih.govresearchgate.net |

| Identification | Spectroscopy (NMR, Mass Spectrometry) | Used to determine the precise chemical structure of the isolated this compound. tandfonline.comnih.gov |

Biosynthesis of Dryopteric Acid B

General Triterpenoid (B12794562) Biosynthetic Pathways

All terpenoids, including triterpenoids, are synthesized from two five-carbon (C5) isomers: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net In plants, two distinct pathways, the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, are responsible for producing these fundamental building blocks. nih.govresearchgate.net These pathways are compartmentalized within the plant cell; the MVA pathway operates in the cytosol and endoplasmic reticulum, while the MEP pathway is located in the plastids. researchgate.netpnas.org

The MVA pathway, primarily occurring in the cytoplasm, is responsible for synthesizing the precursors for sesquiterpenes (C15) and triterpenoids (C30), such as Dryopteric acid B. nih.govresearchgate.netpnas.org The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). asm.orgwikipedia.org This intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), which is a key rate-limiting step in the pathway. researchgate.netresearchgate.net Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into the universal C5 isoprenoid precursor, IPP, which can be isomerized to DMAPP. asm.orgwikipedia.org

Table 1: Key Steps and Enzymes of the Mevalonate (MVA) Pathway

| Step | Starting Material | Key Enzyme | Product |

| 1 | Acetyl-CoA (x2) | Acetoacetyl-CoA thiolase (AACT) | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase (HMGS) | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3 | HMG-CoA | HMG-CoA reductase (HMGR) | Mevalonate |

| 4 | Mevalonate | Mevalonate kinase (MVK) | Mevalonate 5-phosphate |

| 5 | Mevalonate 5-phosphate | Phosphomevalonate kinase (PMK) | Mevalonate 5-diphosphate |

| 6 | Mevalonate 5-diphosphate | Diphosphomevalonate decarboxylase (MVD) | Isopentenyl diphosphate (IPP) |

| 7 | Isopentenyl diphosphate (IPP) | IPP isomerase (IDI) | Dimethylallyl diphosphate (DMAPP) |

This table summarizes the enzymatic cascade of the MVA pathway leading to the formation of the C5 isoprenoid precursors, IPP and DMAPP.

The MEP pathway, located in the plastids, typically supplies the precursors for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). researchgate.netpnas.org It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate, catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS), another critical regulatory enzyme. researchgate.netresearchgate.net A series of subsequent reactions converts the initial product into a mixture of IPP and DMAPP. pnas.org While the MEP pathway is not the primary route for cytosolic triterpenoid synthesis, some exchange of isoprenoid precursors between the plastids and cytosol can occur. researchgate.net

Table 2: Key Steps and Enzymes of the Methylerythritol Phosphate (MEP) Pathway

| Step | Starting Materials | Key Enzyme | Product |

| 1 | Pyruvate + Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| 2 | 1-deoxy-D-xylulose 5-phosphate (DXP) | DXP reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 3 | 2-C-methyl-D-erythritol 4-phosphate (MEP) | MEP cytidylyltransferase (MCT) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |

| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | CDP-ME kinase (CMK) | CDP-ME 2-phosphate |

| 5 | CDP-ME 2-phosphate | ME-cPP synthase (MCS) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (ME-cPP) |

| 6 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (ME-cPP) | HMBPP synthase (HDS) | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) |

| 7 | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) | HMBPP reductase (HDR) | Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) |

This table outlines the key enzymatic reactions of the MEP pathway, an alternative route for the synthesis of the universal C5 isoprenoid units.

Mevalonate (MVA) Pathway

Proposed Biosynthetic Route to Hopane-Type Triterpenes

The biosynthesis of this compound, a pentacyclic hopane-type triterpene, begins after the formation of IPP and DMAPP via the MVA pathway. The proposed route involves three major stages: the formation of the linear C30 precursor, its epoxidation, and the subsequent cyclization to form the characteristic hopane (B1207426) skeleton.

Formation of Squalene (B77637): Two molecules of IPP and one molecule of DMAPP are condensed to form farnesyl diphosphate (FPP, C15). mdpi.com Subsequently, two molecules of FPP are joined in a head-to-head condensation reaction catalyzed by the enzyme squalene synthase (SQS) to produce the C30 linear hydrocarbon, squalene. mdpi.comnih.gov

Epoxidation: In eukaryotes like plants, squalene undergoes an epoxidation reaction catalyzed by squalene epoxidase (SQE). This reaction incorporates one oxygen atom into the squalene molecule to form (3S)-2,3-oxidosqualene. mdpi.comnih.govnih.gov This step is critical as it introduces the oxygen atom that will become the hydroxyl group at the C-3 position in many triterpenoids. However, ferns, including those of the Dryopteridaceae family, are known to produce triterpenes through the direct cyclization of squalene itself, a process more common in bacteria. mdpi.comresearchgate.net Yet, plant-derived hopanoids typically originate from 2,3-oxidosqualene (B107256). nih.govpnas.org Given the structure of this compound, which possesses a hydroxyl group, its formation is proposed to proceed via 2,3-oxidosqualene.

Cyclization to the Hopane Skeleton: The cyclization of 2,3-oxidosqualene is a key diversifying step in triterpenoid biosynthesis, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). pnas.orgcapes.gov.br For hopane-type triterpenes, a specific type of OSC, often called a hopane synthase, catalyzes a complex cascade of cyclizations and rearrangements. The enzyme folds the linear 2,3-oxidosqualene precursor into a specific conformation that, following a proton-initiated cationic cascade, results in the formation of the five-ring hopane structure. pnas.orgresearchgate.net The reaction terminates with the deprotonation of a carbocation intermediate to yield the stable hopanoid backbone, such as hopenol B. pnas.org

Tailoring Modifications: The basic hopane skeleton is then subjected to a series of oxidative modifications, known as tailoring reactions, to produce the final structure of this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s) and other enzymes. researchgate.netfrontiersin.org For this compound, this would involve the oxidation of a methyl group to a carboxylic acid and the introduction of a hydroxyl group at a specific position on the hopane core.

Enzymatic Catalysis and Genetic Regulation of this compound Formation

The biosynthesis of this compound is tightly controlled by the expression of specific genes and the catalytic activity of the enzymes they encode. While the complete enzymatic pathway in Dryopteris crassirhizoma has not been fully elucidated, the key enzyme families involved are well-established in triterpenoid biosynthesis.

Oxidosqualene Cyclases (OSCs): The formation of the hopane skeleton is catalyzed by a hopane synthase, a member of the OSC family. pnas.org Research has identified hopane-type triterpene synthases in various plants, demonstrating that specific OSCs are responsible for producing this particular scaffold from 2,3-oxidosqualene. pnas.orgpnas.org The specific OSC in D. crassirhizoma responsible for producing the hopane skeleton of this compound has yet to be characterized.

Cytochrome P450 Monooxygenases (P450s): Following cyclization, the hopane backbone undergoes further modification. P450s are a large and versatile family of enzymes responsible for most oxidative reactions in triterpenoid biosynthesis, including hydroxylations and the formation of carboxylic acids. frontiersin.orgbeilstein-journals.org The formation of the C-2 hydroxyl group and the C-28 carboxylic acid in this compound is proposed to be catalyzed by specific P450 enzymes. These enzymes ensure the high regio- and stereospecificity of these oxidative modifications. frontiersin.org

The regulation of the biosynthetic pathway occurs at the genetic level. The expression of genes encoding key enzymes like HMGR, DXS, and SQS is often a major control point. scribd.comresearchgate.net Studies on various plants, including ferns from the Dryopteris genus, have shown that the expression of these genes can be induced by signaling molecules like methyl jasmonate (MeJA), which is involved in plant defense responses. researchgate.netfrontiersin.org Transcription factors, such as those from the MYB and bHLH families, are also known to regulate the expression of genes within the terpenoid biosynthetic pathways. notulaebotanicae.ro The coordinated expression of genes for the OSC and the specific P450s is essential for the accumulation of this compound in D. crassirhizoma.

Table 3: Key Enzymes in the Proposed

| Enzyme Class | Specific Enzyme (Proposed) | Role in Pathway |

| Prenyltransferase | Farnesyl diphosphate synthase (FPS) | Catalyzes the formation of FPP from IPP and DMAPP. frontiersin.org |

| Squalene Synthase | Squalene synthase (SQS) | Catalyzes the head-to-head condensation of two FPP molecules to form squalene. nih.govresearchgate.net |

| Squalene Epoxidase | Squalene epoxidase (SQE) | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. nih.govresearchgate.net |

| Oxidosqualene Cyclase | Hopane synthase | Catalyzes the cyclization of 2,3-oxidosqualene to the pentacyclic hopane skeleton. pnas.orgresearchgate.net |

| Monooxygenase | Cytochrome P450s (CYPs) | Catalyze site-specific oxidations (hydroxylations, carboxylation) on the hopane skeleton to yield this compound. frontiersin.orgbeilstein-journals.org |

This table summarizes the main classes of enzymes and their proposed functions in the biosynthetic pathway leading to this compound.

Synthetic and Semi Synthetic Strategies for Dryopteric Acid B and Analogues

Total Synthesis Approaches to the Hopane (B1207426) Skeleton of Dryopteric Acid B

The total chemical synthesis of complex pentacyclic triterpenoids like those with a hopane skeleton is a formidable challenge. The primary route to the hopane framework is biosynthesis, a process that has been studied and harnessed. The key precursor for the synthesis of triterpene skeletons is 2,3-oxidosqualene (B107256). pnas.org

The biosynthesis of pentacyclic triterpenoids, including the hopane type, involves the remarkable cyclization of 2,3-oxidosqualene. acs.org This transformation is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), or triterpene synthases. pnas.org The process is initiated by the protonation of the epoxide in 2,3-oxidosqualene, which triggers a cascade of cyclization reactions. pnas.org This is followed by a series of hydride shifts and methyl rearrangements across the newly formed ring system, ultimately leading to the characteristic pentacyclic structure. pnas.org The final step involves deprotonation to form the stable hopane skeleton. pnas.org

Researchers have identified specific OSC enzymes from various plants that can produce hopanoid skeletons. pnas.org The understanding of these enzymatic mechanisms provides a blueprint for biomimetic synthesis or for use in microbial cell factories to produce the hopane core, which can then be further modified to yield specific compounds like this compound. nih.gov

Semi-Synthetic Derivatization of this compound

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a practical and widely used strategy to produce analogues of complex molecules like this compound. Starting with the compound isolated from natural sources such as the rhizomes of Dryopteris crassirhizoma, chemists can perform targeted modifications to probe its biological activity. nih.govscribd.com

One of the key structural features of this compound is a hydroxyl group at the C-2 position of its A-ring. nih.gov This functional group represents a prime target for chemical modification. A straightforward and informative modification is acetylation.

Researchers have successfully performed the acetylation of the C-2 hydroxyl group on both Dryopteric acid A and B. nih.gov This reaction converts the hydroxyl group into an acetate (B1210297) ester. This modification has been shown to have a significant impact on the compound's biological activity. nih.govresearchgate.net Specifically, the acetylated derivatives of Dryopteric acids A and B demonstrated enhanced inhibitory activity against HIV-1 protease when compared to the parent compounds. nih.govresearchgate.net

| Parent Compound | Modification Reaction | Modified Position | Resulting Derivative | Observed Effect |

|---|---|---|---|---|

| This compound | Acetylation | C-2 Hydroxyl Group | 2-O-acetyl-dryopteric acid B | Enhanced anti-HIV-1 protease activity. nih.govresearchgate.net |

| Dryopteric acid A | Acetylation | C-2 Hydroxyl Group | 2-O-acetyl-dryopteric acid A | Enhanced anti-HIV-1 protease activity. nih.govresearchgate.net |

The creation of semi-synthetic analogues is fundamental to understanding how a molecule exerts its biological effects. By modifying specific functional groups, researchers can develop structure-activity relationships (SAR) that provide insights into the mechanism of action.

Biological Activities and Mechanistic Elucidation of Dryopteric Acid B

Anti-Human Immunodeficiency Virus (HIV) Activity

Research into the natural products derived from Dryopteris crassirhizoma has revealed the anti-HIV potential of its constituents, including Dryopteric acid B. conicet.gov.ar The primary focus of these investigations has been on the inhibition of a key viral enzyme essential for the replication of HIV.

In vitro studies have demonstrated that this compound exhibits inhibitory activity against HIV-1 protease, an enzyme critical for the viral life cycle. conicet.gov.arresearchgate.net The potency of this inhibition has been quantified, with this compound showing a half-maximal inhibitory concentration (IC50) of 44.5 μM. conicet.gov.ar This activity is considered moderate but significant for a natural product. researchgate.net

The compound was identified alongside its diastereomer, Dryopteric acid A, and other known compounds like ursolic acid, which also showed potent inhibitory activities against the enzyme. conicet.gov.ar Further chemical modification through acetylation was found to significantly enhance the inhibitory effects of these hopane (B1207426) triterpenes. conicet.gov.ar

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds Against HIV-1 Protease

| Compound | IC50 (μM) | Source(s) |

|---|---|---|

| This compound | 44.5 | conicet.gov.ar |

| Dryopteric acid A | 26.5 | conicet.gov.ar |

| Ursolic acid | 8.9 | conicet.gov.ar |

| 2-O-Acetyldryopteric acid A | 1.7 | conicet.gov.ar |

| 2-O-Acetylthis compound | 10.8 | conicet.gov.ar |

The precise molecular interactions between this compound and the HIV-1 protease active site have not been extensively detailed through specific molecular docking or crystallographic studies in the available literature. However, analysis of its structure provides clues to its potential mechanism. As a triterpenoid (B12794562), it is likely to engage with the hydrophobic pockets within the enzyme's active site.

It has been noted that the structure of this compound, along with its isomer Dryopteric acid A, features two hydrogen-bonding functions in close proximity. researchgate.net This structural characteristic may be significant for its interaction with the catalytic aspartate residues (Asp25 and Asp125) in the active site of the dimeric HIV-1 protease, a common mechanism for many protease inhibitors. researchgate.net These interactions, combining hydrogen bonds and hydrophobic contacts, are thought to be responsible for obstructing the enzyme's function and thus inhibiting viral maturation.

Inhibition of HIV-1 Protease Activity

Exploration of Other Potential Biological Activities

While this compound is primarily noted for its anti-HIV activity, its origin from a medicinally used plant, Dryopteris crassirhizoma, suggests it may possess other biological properties. The plant itself is known to contain various compounds with activities such as antioxidant and anti-inflammatory effects.

Beyond its established role as an HIV-1 protease inhibitor, dedicated in vitro and in vivo studies on other specific biological activities of isolated this compound are not widely documented in the scientific literature. Research on the source plant, Dryopteris crassirhizoma, has identified other constituents, such as acylphloroglucinols, with activities like fatty acid synthase inhibition. snu.ac.kr However, these activities have not been specifically attributed to this compound. Further investigation is required to determine if this compound possesses other distinct pharmacological effects.

The specific cellular targets and signaling pathways directly modulated by this compound remain to be elucidated. While studies on other triterpenoids and steroid compounds suggest potential interactions with pathways like the PI3K/Akt signaling cascade, which is also known to be modulated by various viruses, there is currently no direct evidence linking this compound to this or other specific cellular pathways. conicet.gov.ar The identification of its molecular targets within human cells is a necessary step for any future therapeutic development.

Structure Activity Relationship Sar Studies of Dryopteric Acid B

Influence of Functional Groups on Biological Efficacy

The biological activity of Dryopteric acid B is significantly influenced by its constituent functional groups. Research has identified this compound, along with its analog Dryopteric acid A, as a moderate inhibitor of the HIV-1 protease. semanticscholar.orgarakmu.ac.ir The key structural components contributing to this activity are the hopane (B1207426) triterpene skeleton, a hydroxyl group at the C-2 position, and a carboxylic acid group.

A pivotal study investigating the SAR of this series focused on the modification of the C-2 hydroxyl group. semanticscholar.org When this hydroxyl group in this compound was acetylated, the resulting derivative exhibited a notable increase in its inhibitory activity against HIV-1 protease. semanticscholar.orgplantaedb.com This finding strongly suggests that the nature of the substituent at the C-2 position is a critical determinant of the compound's bioactivity. The increased potency of the acetylated form indicates that an acetyl group at this position is more favorable for binding to the active site of the HIV-1 protease than a hydroxyl group. semanticscholar.org

Furthermore, the study highlighted the importance of the carboxylic acid group at the C-4β position (C-24). semanticscholar.org This functional group is considered essential for the interaction with the enzyme. The presence of a negatively charged or polar group at this position likely facilitates critical binding interactions, such as hydrogen bonds, with amino acid residues within the enzyme's active site. beilstein-journals.orgnih.govresearchgate.net The combined findings suggest that the carboxylic group at C-4β and the nature of the oxygen-containing group at C-2 are key players in the anti-HIV-1 protease activity of the this compound scaffold. semanticscholar.org

| Compound | Modification | Inhibitory Concentration (IC₅₀) in µM |

|---|---|---|

| This compound | Parent Compound (C-2 OH) | 44.5 semanticscholar.orgarakmu.ac.ir |

| Acetylated this compound | Acetylation of C-2 OH group | 10.8 mhmedical.com |

Stereochemical Considerations and Their Impact on Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental aspect of molecular recognition in biological systems and profoundly impacts the efficacy of a drug. uou.ac.innih.gov The specific shape of a molecule determines its ability to bind to biological targets like enzymes and receptors. uou.ac.in Natural products are typically biosynthesized in an enantiomerically pure form, and their chirality often dictates their biological function. michberk.com Different stereoisomers of a chiral compound can exhibit widely varying levels of biological activity, with one isomer often being significantly more potent than others, or in some cases, even exerting different or toxic effects. nih.govmichberk.commolaid.com

This compound is a complex chiral molecule with multiple stereogenic centers. Consequently, its three-dimensional structure is a critical factor for its biological activity. While stereoselective synthesis methods for related flavonoid skeletons have been developed, specific research comparing the biological activities of different stereoisomers of this compound is not extensively reported in the reviewed scientific literature. semanticscholar.orgmdpi.comnih.gov

Computational Approaches for SAR Analysis (e.g., Molecular Docking, QSAR)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are powerful tools in medicinal chemistry for elucidating SAR. uran.ua These in silico techniques allow for the prediction of biological activity and the exploration of binding mechanisms at a molecular level, thus guiding the rational design of new, more effective compounds. aip.org

Molecular Docking

Molecular docking simulates the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. It predicts the preferred orientation and conformation of the ligand within the target's binding site and estimates the strength of the interaction, often expressed as a binding energy or docking score. researchgate.net

A molecular docking study was performed to investigate the potential of flavonoids, including a compound identified as Dryopteric acid, as inhibitors of the Smoothened (Smo) protein, a key component of the Hedgehog signaling pathway. mdpi.com The simulation predicted that Dryopteric acid binds to the protein through hydrogen bond interactions with the amino acid residues Pro513 and Asp384, and through pi-pi stacking interactions with Glu518. mdpi.com Additionally, studies on hopane triterpenes have utilized molecular docking to investigate their inhibitory potential against HIV-1 protease, a known target for this compound. arakmu.ac.irmhmedical.com Such studies are crucial for understanding the specific molecular interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the ligand-target complex and are responsible for the observed biological activity. uran.ua

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. aip.org 2D-QSAR models correlate activity with physicochemical properties or topological indices, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information to relate steric, electrostatic, and other fields to activity. nih.gov

While specific, detailed QSAR models exclusively for this compound and its direct analogs were not found in the reviewed literature, the principles of QSAR are highly applicable. A QSAR study on this class of compounds would involve compiling a dataset of this compound analogs with their corresponding biological activities (e.g., IC₅₀ values). By analyzing various molecular descriptors, a predictive model could be generated. aip.org This model could then be used to forecast the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing the synthesis of compounds with the highest predicted potency and streamlining the drug discovery process.

Advanced Analytical Methodologies for Dryopteric Acid B Research

Chromatographic Separation and Purification Techniques

Chromatography is a fundamental technique for the isolation and purification of individual compounds from complex mixtures, such as plant extracts. lipidmaps.org The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. oregonstate.edu For Dryopteric acid B, a triterpene found in plants like Dryopteris crassirhizoma, liquid chromatography is the method of choice. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of natural products. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating moderately polar compounds like this compound from crude plant extracts. researchgate.net In a typical RP-HPLC setup, a nonpolar stationary phase, most commonly a silica-based support with bonded C18 (octadecylsilyl) alkyl chains, is used. uoa.gr

The separation is achieved by eluting the sample through the column with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often employed to effectively separate compounds with a wide range of polarities. maas.edu.mm To improve peak shape and resolution for acidic compounds like this compound, a small amount of an acid modifier, such as formic acid or acetic acid, is usually added to the mobile phase. researchgate.net This ensures that the carboxylic acid functional group remains in its protonated, less polar form, leading to more consistent retention behavior. The process often begins with less complex chromatographic methods like open-column chromatography for initial fractionation before the sample is subjected to HPLC for final purification. lipidmaps.org

Table 1: Typical HPLC Parameters for Triterpene Separation

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Stationary phase for separating moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Polar component of the mobile phase. Acid improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic modifier; its increasing concentration elutes compounds. researchgate.net |

| Elution Mode | Gradient | Allows for the separation of a complex mixture with varying polarities. maas.edu.mm |

| Flow Rate | ~1.0 mL/min | Standard flow for analytical scale columns. |

| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) | DAD allows for detection at multiple wavelengths; MS provides mass information. researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. researchgate.net This enhanced performance is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. researchgate.net

For the analysis of complex phytochemical mixtures containing this compound, UPLC is particularly advantageous. researchgate.netnih.gov The higher efficiency of UPLC columns results in sharper, narrower peaks, allowing for better separation of closely related isomers and analogues that might co-elute in an HPLC system. ajol.info The increased speed means that analysis times can be reduced from 30-60 minutes on an HPLC to just a few minutes on a UPLC system, dramatically increasing sample throughput. researchgate.net UPLC systems are almost always coupled with mass spectrometry (UPLC-MS), as the low flow rates and high peak concentrations are ideal for efficient ionization. scielo.br Analytical methods for compounds from Dryopteris species frequently utilize UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS). nih.gov

Table 2: Example UPLC Gradient Program for Phytochemical Analysis

| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |

|---|---|---|

| 0.0 | 95 | 5 |

| 2.5 | 95 | 5 |

| 8.5 | 0 | 100 |

| 10.9 | 0 | 100 |

| 11.0 | 95 | 5 |

| 14.0 | 95 | 5 |

This table is a representative gradient adapted from methodologies used for the analysis of complex plant extracts containing similar compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC)

Spectroscopic and Spectrometric Characterization

Once this compound has been isolated and purified, its chemical structure must be unequivocally confirmed. This is accomplished using a combination of spectroscopic and spectrometric techniques that provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. maas.edu.mmawi.deraco.cat

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. vulcanchem.com It provides information on the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy : This technique identifies the number of different types of protons in a molecule, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). awi.de

¹³C NMR Spectroscopy : This provides information on the different types of carbon atoms in the molecule, distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons. oregonstate.edu

For a complex triterpene like this compound, 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are required for a complete and unambiguous assignment of all proton and carbon signals. vulcanchem.commdpi.com The chemical shifts are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). awi.de

Table 3: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Atom | Chemical Shift (δ, ppm) |

|---|---|

| H-3 | 3.40 |

| H-5 | 0.70 |

| H-19 | 3.02 |

| H-23 | 0.94 |

| H-24 | 0.82 |

| H-25 | 0.84 |

| H-26 | 0.94 |

| H-27 | 1.00 |

| H-29 | 4.62, 4.75 |

| H-30 | 1.70 |

Data synthesized from a supplementary file containing NMR data for triterpenes matching the molecular formula of this compound. rsc.org

Table 4: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Atom | Chemical Shift (δ, ppm) | Atom | Chemical Shift (δ, ppm) |

|---|---|---|---|

| C-1 | 33.2 | C-16 | 32.2 |

| C-2 | 25.4 | C-17 | 56.4 |

| C-3 | 76.3 | C-18 | 49.2 |

| C-4 | 37.5 | C-19 | 46.9 |

| C-5 | 49.0 | C-20 | 150.5 |

| C-6 | 18.2 | C-21 | 29.6 |

| C-7 | 34.2 | C-22 | 37.1 |

| C-8 | 40.9 | C-23 | 28.3 |

| C-9 | 50.3 | C-24 | 22.1 |

| C-10 | 37.3 | C-25 | 15.9 |

| C-11 | 20.7 | C-26 | 16.0 |

| C-12 | 25.5 | C-27 | 14.8 |

| C-13 | 38.4 | C-28 | 181.2 |

| C-14 | 42.5 | C-29 | 109.7 |

| C-15 | 30.6 | C-30 | 19.4 |

Data synthesized from a supplementary file containing NMR data for triterpenes matching the molecular formula of this compound. rsc.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural characterization, it is invaluable for determining the molecular weight and elemental formula of a compound. awi.de Soft ionization techniques like Electrospray Ionization (ESI) are commonly used as they can ionize thermally fragile molecules like this compound without causing significant fragmentation. raco.cat In negative ion mode, this compound (C₃₀H₄₈O₃, MW 456.7 g/mol ) would be detected as the deprotonated molecule [M-H]⁻ at an m/z of approximately 455. rsc.org

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. raco.cat In an MS/MS experiment, the [M-H]⁻ ion of this compound would be isolated in the mass spectrometer, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions detected. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound by comparing it to known standards or spectral libraries. researchgate.netraco.cat This technique is particularly powerful when coupled with liquid chromatography (LC-MS/MS), allowing for the separation and structural characterization of multiple components in a single analysis. researchgate.netraco.cat

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Method Validation for Quantification in Research Settings

For research studies that require the quantification of this compound in biological or botanical samples, the analytical method used (e.g., HPLC-DAD or UPLC-MS/MS) must be rigorously validated. Method validation ensures that the analytical procedure is suitable for its intended purpose and provides reliable, reproducible results. The validation process follows established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity and Selectivity : This parameter demonstrates that the analytical signal is unequivocally attributable to this compound, without interference from other components in the sample matrix, such as other triterpenes or phloroglucinols from the Dryopteris extract. This is often assessed by analyzing blank matrix samples and spiked samples.

Linearity and Range : The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing standard solutions at several concentrations. For a valid method, the correlation coefficient (r) should typically be >0.999. scielo.br

Accuracy : Accuracy reflects the closeness of the measured value to the true value. It is typically determined through recovery studies, where a blank matrix is spiked with a known amount of pure this compound at different concentration levels (e.g., low, medium, and high). The percentage of the analyte recovered is then calculated. Acceptable recovery is often within the range of 80-120%. scielo.br

Precision : Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (%CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Typically, an RSD of ≤15% is considered acceptable.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with acceptable precision and accuracy. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These values determine the sensitivity of the method.

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). It provides an indication of the method's reliability during normal usage.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetic acid |

| Acetonitrile |

| This compound |

| Formic acid |

| Methanol |

Linearity and Range

The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. europa.euglobalresearchonline.net This relationship is typically evaluated by linear regression, which provides a mathematical equation for the line of best fit. researchgate.net The range of a method is the interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity. europa.euwjarr.com

For the analysis of this compound, establishing a linear response is crucial for accurate quantification in various matrices. The International Council for Harmonisation (ICH) guidelines recommend using a minimum of five concentrations to determine linearity. nih.gov The range should be established based on the intended application of the method. wjarr.com For instance, for quantifying the assay of a substance, a range of 80% to 120% of the test concentration is often considered appropriate. europa.euwjarr.com

While specific experimental data on the linearity and range for the analysis of this compound are not available in the provided search results, a hypothetical example of a linearity study is presented in the table below for illustrative purposes. This table showcases the kind of data that would be generated during method validation.

Hypothetical Linearity Data for this compound Analysis

| Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|

| 1.0 | 15234 |

| 5.0 | 75890 |

| 10.0 | 151023 |

| 25.0 | 378456 |

| 50.0 | 752341 |

| 75.0 | 1128950 |

| 100.0 | 1505678 |

From such data, a calibration curve would be plotted, and statistical parameters like the coefficient of determination (R²) and the equation of the line would be calculated to confirm linearity. An R² value close to 1.0 is generally considered indicative of a strong linear relationship.

Detection and Quantification Limits (LOD/LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that describe the sensitivity of an analytical method. nih.gov The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy. globalresearchonline.netnih.gov The LOQ represents the lowest concentration of the analyte that can be quantitatively determined with a suitable level of precision and accuracy. europa.eueurl-pops.eu

Several methods can be employed to determine the LOD and LOQ, including visual evaluation, the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ), and a statistical approach based on the standard deviation of the response and the slope of the calibration curve. wjarr.com The relationship between LOD and LOQ is such that the LOQ is always higher than the LOD. nih.gov

For research on this compound, particularly in studies involving trace-level analysis, the determination of LOD and LOQ is essential. These parameters indicate the method's capability to detect and accurately measure small quantities of the compound. While specific LOD and LOQ values for this compound analysis are not detailed in the provided search results, the following table provides a hypothetical illustration of these parameters for an analytical method.

Hypothetical Detection and Quantification Limits for this compound

| Parameter | Concentration (µg/mL) | Basis of Determination |

|---|---|---|

| Limit of Detection (LOD) | 0.25 | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantification (LOQ) | 0.80 | Signal-to-Noise Ratio of 10:1 |

These values are critical for interpreting analytical results, especially when assessing the presence or absence of this compound at low concentrations.

Future Research Trajectories and Academic Applications of Dryopteric Acid B

Development of Advanced Synthetic Methodologies for Novel Analogues

The future of Dryopteric acid B as a lead compound is heavily reliant on the advancement of synthetic strategies to generate novel analogues with improved pharmacological profiles. The initial observation that acetylation of this compound enhances its anti-HIV activity underscores the potential for chemical modification to boost efficacy. rsc.org However, moving beyond simple acylation to more complex and diverse analogues requires sophisticated synthetic approaches.

Future research should prioritize the development of a total synthesis route for this compound. A successful total synthesis would not be merely an academic achievement but would provide an invaluable platform for creating a wide array of structural analogues that are otherwise inaccessible through semi-synthesis from the natural product. This would permit systematic modifications across the entire hopane (B1207426) scaffold, including alterations to the ring system and the stereochemistry of its substituents, allowing for a thorough exploration of the structure-activity relationship (SAR).

Furthermore, the implementation of late-stage functionalization techniques could rapidly expand the chemical diversity of this compound derivatives. Methodologies such as C-H activation, photocatalysis, and enzymatic transformations could enable the selective introduction of various functional groups at positions that are difficult to modify using classical synthetic methods. This would facilitate the generation of a focused library of analogues for biological screening. The exploration of structurally related hopane-type triterpenes and their synthesis can also provide valuable insights and methodologies applicable to this compound. nih.govresearchgate.netpnas.org

Comprehensive Elucidation of Biological Target Repertoires

While initial studies have identified HIV-1 protease and fatty acid synthase (FAS) as biological targets of this compound, a comprehensive understanding of its full range of molecular interactions is crucial for its development as a therapeutic agent. rsc.orgmdpi.com The inhibitory effect on HIV-1 protease, with a reported IC50 of 44.5 µM, suggests a potential mechanism involving hydrogen bonding within the enzyme's active site. rsc.org The inhibition of FAS aligns with the known activities of other triterpenoids, which have been shown to interfere with this key enzyme in cancer metabolism. patsnap.comtandfonline.commdpi.comcapes.gov.brnih.gov

A critical future direction is the use of unbiased, large-scale screening methods to identify the complete biological target repertoire of this compound. Techniques such as chemical proteomics, which utilizes affinity-based probes to pull down interacting proteins from cell lysates, can provide a global view of the compound's binding partners. Thermal proteome profiling, which measures changes in protein thermal stability upon ligand binding, is another powerful tool for target identification directly in a cellular context.

Once putative targets are identified, rigorous biophysical and biochemical validation is essential. Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction between this compound and its protein targets. Subsequent cell-based assays are necessary to confirm that this binding translates into a functional modulation of the target's activity and the associated cellular pathways. For instance, detailed enzymatic assays and molecular docking studies, similar to those performed for other triterpenoid (B12794562) inhibitors, can elucidate the precise mechanism of action at the molecular level. researchgate.netresearchgate.netnih.gov

Table 1: Known and Potential Biological Targets of Triterpenoids Including this compound

| Target Protein | Reported for this compound | General Triterpenoid Activity | Potential Therapeutic Area |

| HIV-1 Protease | Yes rsc.org | Yes researchgate.netmdpi.comacs.orgresearchgate.net | Antiviral (HIV) |

| Fatty Acid Synthase (FAS) | Yes mdpi.com | Yes patsnap.comtandfonline.commdpi.comcapes.gov.br | Anticancer, Metabolic Disorders |

| NF-κB | Not Reported | Yes nih.gov | Anti-inflammatory, Anticancer |

| STAT3 | Not Reported | Yes nih.gov | Anticancer |

| Reactive Oxygen Species (ROS) Modulation | Not Reported | Yes acs.orgnih.govresearchgate.net | Various (Cancer, Inflammation) |

Integration into Chemical Biology Platforms for Mechanistic Insights

The integration of this compound into chemical biology platforms represents a promising avenue for dissecting its mechanisms of action and for its application as a tool to probe biological systems. This involves the design and synthesis of "chemical probes" derived from the this compound scaffold. acs.orgnih.gov Such probes are typically engineered to include a reactive or reporter group, such as a photo-affinity label, a biotin (B1667282) tag, or a fluorophore, while retaining the core biological activity of the parent molecule.

The development of a this compound-based chemical probe would enable several advanced experimental approaches. For example, an affinity-based probe could be used to isolate and identify its direct binding partners from complex biological mixtures, providing a direct and unbiased method for target deconvolution. A fluorescently labeled version of this compound would allow for the visualization of its subcellular localization and trafficking in real-time using advanced microscopy techniques, offering insights into its site of action.

Furthermore, these chemical biology tools can be employed to gain a deeper understanding of the downstream consequences of target engagement. By treating cells with a this compound probe and then employing "omics" technologies such as proteomics and metabolomics, researchers can map the global changes in protein expression, post-translational modifications, and metabolite levels. This systems-level view can uncover the broader cellular pathways and networks that are perturbed by this compound, providing a more holistic understanding of its biological effects and potentially revealing novel therapeutic opportunities. The use of triterpenoids as chemical probes is an emerging field with the potential to significantly advance our understanding of complex biological processes. rsc.orgacs.orgnih.gov

Q & A

Q. How can contradictory data on this compound’s bioactivity across studies be systematically analyzed?

- Answer : Conduct meta-analyses to identify trends in bioactivity data, adjusting for variables like dosage, assay type, and cell lines. Use statistical models (e.g., random-effects models) to account for heterogeneity. Cross-validate findings with in silico approaches (e.g., molecular docking) to predict binding affinities to target proteins .

Q. What experimental frameworks are suitable for investigating the compound’s molecular mechanisms (e.g., apoptosis induction)?

- Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify differentially expressed genes/proteins. Validate pathways via CRISPR-Cas9 knockout models or siRNA silencing. Use PICOT frameworks to structure hypotheses: Population (specific cell lines), Intervention (this compound dosage), Comparison (untreated controls), Outcome (apoptosis markers), Time (exposure duration) .

Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Answer : Employ semi-synthetic modification techniques (e.g., acetylation, methylation) guided by computational chemistry (DFT calculations). Use High-Throughput Screening (HTS) to assess derivative libraries for enhanced bioactivity. Document reaction conditions (catalysts, solvents) and purity thresholds to ensure reproducibility .

Methodological and Analytical Considerations

Q. What strategies ensure robust data collection in studies involving this compound?

- Answer : Implement triplicate measurements for all assays and use blinding during data analysis to reduce bias. For in vivo studies, adhere to ARRIVE guidelines for animal research. Store raw data in FAIR-compliant repositories (e.g., Zenodo) with metadata on instrumentation (e.g., HPLC column type, MS ionization mode) .

Q. How should researchers address gaps in existing literature on this compound’s pharmacokinetics?

- Answer : Design pharmacokinetic studies using LC-MS/MS to quantify plasma concentrations over time. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption/distribution parameters. Compare results with structurally similar compounds to infer metabolic pathways .

Q. What ethical and reproducibility standards apply to interdisciplinary studies (e.g., ethnobotany and biochemistry)?

- Answer : Obtain prior informed consent for plant collection under the Nagoya Protocol. For human cell lines, ensure IRB approval and adherence to Declaration of Helsinki principles. Publish full experimental details (e.g., NMR spectra, assay conditions) in supplementary materials to enable replication .

Data Presentation and Validation

Q. How can researchers effectively visualize complex datasets (e.g., synergistic effects with other phytochemicals)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.